molecular formula C9H16O B14612763 4-Methyloct-3-EN-2-one CAS No. 60934-88-5

4-Methyloct-3-EN-2-one

Cat. No.: B14612763
CAS No.: 60934-88-5
M. Wt: 140.22 g/mol
InChI Key: WLXMJHISVXETJY-UHFFFAOYSA-N
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Description

4-Methyloct-3-EN-2-one is an organic compound with the molecular formula C9H16O It is a member of the enone family, characterized by the presence of a double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyloct-3-EN-2-one can be synthesized through several methods. One common approach involves the aldol condensation of 4-methyl-2-pentanone with acetaldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to isolate the compound in its pure form. Industrial production methods are designed to scale up the synthesis while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Methyloct-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the enone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted enones or alcohols, depending on the reagents used.

Scientific Research Applications

4-Methyloct-3-EN-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its distinct aroma.

Mechanism of Action

The mechanism of action of 4-Methyloct-3-EN-2-one involves its interaction with various molecular targets. The enone group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-buten-1-ol: Another enone with similar structural features but different reactivity.

    4-Methyl-3-penten-2-one: Shares the enone structure but has variations in the carbon chain length and position of the double bond.

Uniqueness

4-Methyloct-3-EN-2-one is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain and specific placement of the double bond and carbonyl group make it suitable for particular applications that other similar compounds may not fulfill.

Properties

CAS No.

60934-88-5

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4-methyloct-3-en-2-one

InChI

InChI=1S/C9H16O/c1-4-5-6-8(2)7-9(3)10/h7H,4-6H2,1-3H3

InChI Key

WLXMJHISVXETJY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC(=O)C)C

Origin of Product

United States

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